
4-Hydroxy-3-methoxycinnamaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methoxycinnamaldehyde can be synthesized through various methods. One common approach involves the extraction from natural sources. For instance, the air-dried rhizomes of C. longa are extracted with methanol at room temperature for several days. The extract is then suspended in water and partitioned with ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced extraction techniques and purification processes to ensure high purity and yield. The compound is often isolated from plant materials using solvent extraction followed by chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products
Oxidation: 4-Hydroxy-3-methoxycinnamic acid.
Reduction: 4-Hydroxy-3-methoxycinnamyl alcohol.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant and Anti-inflammatory Properties
Research indicates that 4-hydroxy-3-methoxycinnamaldehyde exhibits significant antioxidant and anti-inflammatory effects. A study demonstrated that oral administration of this compound effectively alleviated symptoms of atopic dermatitis in mouse models by modulating immune responses. It reduced ear thickness, serum IgE levels, and inflammatory cytokine expression, indicating its potential as a therapeutic agent for inflammatory skin conditions .
1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. A study utilized vibrational spectroscopy and molecular docking analyses to assess the interactions of this compound with cancer cell lines. The results suggested that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
2.1 Bactericidal Effects
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that it was particularly effective against coliform bacteria and Escherichia coli, exhibiting a bactericidal effect that was stronger at neutral pH compared to acidic conditions .
2.2 Application in Animal Health
In agricultural contexts, this compound has been tested for its efficacy in animal feed as an antimicrobial agent to promote growth and health in livestock. Although results were inconsistent, some studies suggested improvements in gut health and reduced pathogen load in treated animals .
Analytical Applications
3.1 Derivatization Techniques
This compound has been used as a derivatizing agent in analytical chemistry to enhance the sensitivity and specificity of various detection methods, including mass spectrometry (MALDI-TOF). This application is particularly valuable in the analysis of complex biological samples where precise quantification is required .
Data Table: Summary of Applications
Case Studies
Case Study 1: Atopic Dermatitis Treatment
In a controlled study involving mice with induced atopic dermatitis, oral administration of this compound resulted in significant reductions in ear thickness and immune cell infiltration compared to control groups. Histological analyses confirmed decreased mast cell presence and altered cytokine profiles, supporting its potential as a systemic treatment for chronic inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of this compound against common pathogens found in livestock. Results indicated a notable reduction in bacterial counts when incorporated into animal diets, suggesting its utility as a natural additive for improving animal health without the use of antibiotics .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxycinnamaldehyde involves several molecular targets and pathways:
T Cell Inhibition: The compound inhibits T cell differentiation into Th1 and Th2 subtypes by suppressing key transcription factors such as T-bet and GATA3.
Keratinocyte Activation: It downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation.
cAMP Antagonist: It acts as a cAMP antagonist, downregulating melanocyte-specific facultative melanogenesis.
Comparison with Similar Compounds
4-Hydroxy-3-methoxycinnamaldehyde can be compared with other phenolic compounds such as:
Vanillin: Similar in structure but lacks the hydroxyl group at the para position.
Syringic Acid: Contains additional methoxy groups on the aromatic ring.
Ferulic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique properties of this compound.
Biological Activity
4-Hydroxy-3-methoxycinnamaldehyde (HMCA) is a phenolic compound derived from cinnamon and is noted for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula C10H10O3 and is classified as a member of the cinnamaldehyde family. Its structure features a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the aromatic ring, contributing to its biological activity.
Antimicrobial Activity
Research indicates that HMCA exhibits significant antimicrobial properties. A study comparing various cinnamaldehyde derivatives found that HMCA showed moderate antibacterial activity against coliform bacteria and Escherichia coli, especially at neutral pH levels. The compound's effectiveness was attributed to its ability to induce oxidative stress in bacteria, leading to reduced DNA replication and protein synthesis .
Table 1: Antimicrobial Activity of this compound
Compound | Bacterial Strain | Activity Level (pH 7) |
---|---|---|
This compound | E. coli | Moderate |
Cinnamaldehyde | E. coli | High |
2-Methoxycinnamaldehyde | Coliforms | Moderate |
Anti-inflammatory Effects
HMCA has been shown to modulate inflammatory pathways, particularly through the inhibition of protein kinase C-θ (PKCθ), which plays a crucial role in T-cell activation. A study demonstrated that HMCA effectively ablates T-cell activation by targeting PKCθ, suggesting its potential use in treating autoimmune diseases .
Neuroprotective Properties
Recent metabolomic studies have linked HMCA to altered phenylalanine metabolism, which is significant in conditions like phenylketonuria (PKU). In animal models, HMCA was shown to enhance the conversion of phenylalanine into trans-cinnamate via L-phenylalanine ammonia lyase (PAL), potentially mitigating neurotoxic effects associated with high phenylalanine levels .
Case Study: Phenylketonuria Management
In a recent study involving rats with PKU, administration of HMCA resulted in improved behavioral outcomes and metabolic profiles. The genetic transfer of PAL alongside HMCA treatment led to significant reductions in neurotoxic ammonia levels, indicating the compound's therapeutic potential in metabolic disorders .
Toxicological Considerations
Despite its beneficial effects, some studies have reported toxicological concerns regarding HMCA. For instance, it has been identified as a toxic compound in specific yeast strains used for industrial fermentation processes . This highlights the need for careful evaluation of dosage and application methods when considering HMCA for therapeutic use.
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating 4H3MC's anti-inflammatory effects in atopic dermatitis (AD)?
- Methodological Answer: The DNCB (2,4-dinitrochlorobenzene)-induced AD mouse model and mite extract-induced AD model are standardized in vivo systems. Key endpoints include:
- Ear thickness measurement using a dial thickness gauge at 24-hour post-allergen challenge .
- Histopathological analysis of ear tissue sections stained with H&E for epidermal/dermal thickness and toluidine blue for mast cell infiltration .
- Serum IgE levels via ELISA to quantify total and allergen-specific IgE .
- Cytokine profiling in ear tissues using RT-PCR for Th1/Th2-associated markers (e.g., IFN-γ, IL-4) .
Q. How is T-cell differentiation modulated by 4H3MC in vitro?
- Methodological Answer: Isolate CD4+ T cells from murine spleen/lymph nodes and polarize into Th1/Th2 subsets using:
- Th1 polarization: Anti-IL-4, recombinant IL-12, and IL-2.
- Th2 polarization: Anti-IFN-γ, recombinant IL-3.
Add 4H3MC (e.g., 10 µM) during differentiation. Assess: - Transcription factors: T-bet (Th1) and GATA3 (Th2) via real-time PCR .
- Cytokine production: IFN-γ (Th1) and IL-4 (Th2) using intracellular staining (FACS) or ELISA post-stimulation with PMA/A23187 .
Advanced Research Questions
Q. How can researchers resolve contradictions in 4H3MC's cytokine modulation across studies?
- Methodological Answer: Discrepancies may arise from differences in cell type specificity (e.g., T cells vs. keratinocytes) or dose-dependent effects . To address this:
- Perform dose-response studies (e.g., 1–50 µM) across multiple cell lines.
- Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., PKC inhibition vs. cAMP antagonism) .
- Validate findings in co-culture systems (e.g., T cells + keratinocytes) to mimic in vivo cross-talk .
Q. What molecular techniques confirm 4H3MC's inhibition of PKC activation in immune cells?
- Methodological Answer:
- Kinase activity assays: Use recombinant PKC isoforms (e.g., PKCθ in T cells) with fluorescence-based substrates to measure 4H3MC's inhibitory potency .
- Western blotting: Assess phosphorylation of PKC downstream targets (e.g., NF-κB, IκBα) in stimulated Jurkat T cells or primary CD4+ T cells .
- Structural modeling: Perform molecular docking studies to predict 4H3MC-PKC binding interactions, validated by site-directed mutagenesis .
Q. How does 4H3MC's melanogenesis inhibition differ from its immunomodulatory effects?
- Methodological Answer: In melanocytes, 4H3MC acts as a cAMP antagonist , downregulating MITF and tyrosinase via CREB phosphorylation inhibition. In contrast, its immunomodulation involves PKC suppression in T cells. To differentiate:
- Use cell-type-specific CRISPR knockouts (e.g., CREB in melanocytes vs. PKCθ in T cells).
- Compare dose-response curves: Melanogenesis inhibition occurs at lower concentrations (IC50 ~5 µM) than T-cell suppression (IC50 ~10 µM) .
Q. Cross-Disciplinary Applications
Q. What methods assess 4H3MC's toxicity in non-mammalian systems (e.g., yeast)?
- Methodological Answer: In Saccharomyces cerevisiae, evaluate:
- Growth inhibition: Measure OD600 in YPD media containing 4H3MC (0–10 mM) over 24 hours .
- Ethanol yield: Quantify via GC-MS in fermentation assays to assess metabolic disruption .
- ROS production: Use DCFH-DA fluorescence to detect oxidative stress .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-42-7 | |
Record name | trans-Coniferaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coniferaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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